molecular formula C16H20O2 B12281694 4-Cyclohexyl-5-phenyloxolan-2-one

4-Cyclohexyl-5-phenyloxolan-2-one

Cat. No.: B12281694
M. Wt: 244.33 g/mol
InChI Key: SKVJYZIWMIXDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-5-phenyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between cyclohexyl ketone and phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired oxolane ring.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketone and phenylacetic acid derivatives, while reduction may produce more saturated oxolane derivatives.

Scientific Research Applications

4-Cyclohexyl-5-phenyloxolan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-5-phenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl oxolane derivatives: Compounds with similar cyclohexyl and oxolane structures.

    Phenyl oxolane derivatives: Compounds with phenyl and oxolane groups.

Uniqueness

4-Cyclohexyl-5-phenyloxolan-2-one is unique due to the presence of both cyclohexyl and phenyl groups attached to the oxolane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

4-cyclohexyl-5-phenyloxolan-2-one

InChI

InChI=1S/C16H20O2/c17-15-11-14(12-7-3-1-4-8-12)16(18-15)13-9-5-2-6-10-13/h2,5-6,9-10,12,14,16H,1,3-4,7-8,11H2

InChI Key

SKVJYZIWMIXDDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(=O)OC2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.